Alantolactone
Overview
Description
Alantolactone is a natural compound extracted from the Chinese traditional medicine Inula helenium L . It is a sesquiterpene lactone and is one of the major constituents of Inula helenium and Inula racemosa . It has many pharmacological activities such as anti-inflammatory, anti-asthma, anti-tumor, neuroprotective, and anti-allergic .
Synthesis Analysis
Alantolactone can be synthesized from the hexane extract of the whole plant Inula racemosa . A series of 17 novel thiol derivatives of alantolactone has been synthesized and evaluated as inhibitors of pro-inflammatory mediators .Molecular Structure Analysis
The molecular formula of Alantolactone is C15H20O2 . The molecular weight is 232.32 g/mol .Chemical Reactions Analysis
Alantolactone has been found to attenuate LPS-induced pro-inflammatory mediators in RAW264.7 macrophage cells .Physical And Chemical Properties Analysis
Alantolactone appears as a crystalline powder . Its density is approximately 1.0610 (rough estimate), and it has a melting point of 78-79°C . The boiling point is 275°C, and the flash point is 111.5°C .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
Alantolactone is a natural compound extracted from the Chinese traditional medicine Inula helenium L. It has therapeutic potential in the treatment of various diseases, including cancer . In vitro and in vivo studies have indicated cytotoxic effects of ALT on various cancers, including liver cancer, colorectal cancer, breast cancer, etc .
Methods of Application or Experimental Procedures
The inhibitory effects of ALT depend on several cancer-associated signaling pathways and abnormal regulatory factors in cancer cells . ALT treatment leads to the accumulation of ROS, causing oxidative DNA damage, contributing to the intrinsic apoptosis pathway of cancer cells .
Results or Outcomes
ALT has shown promising results in inhibiting the progression of various cancers. For example, it has been reported that ALT could inhibit the progression of HeLa cells via suppressing the expression of BMI1 .
Neuroinflammation Treatment
Specific Scientific Field
This application falls under the field of Neurology .
Summary of the Application
Alantolactone has been reported to significantly inhibit tumor growth and metastasis as a result of its excellent anti-inflammatory effects . Therefore, it is proposed that it could also act as an anti-neuroinflammatory agent .
Methods of Application or Experimental Procedures
In this study, a coculture system of BV2 cells and PC12 cells were used as an in vitro neuroinflammatory model to investigate the anti-neuroinflammatory mechanism of Ala . The results indicated that Ala downregulated the expression of proinflammatory factors by suppressing the nuclear factor kappa light-chain enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .
Results or Outcomes
Treatment of Imatinib-Resistant Leukemia Cells
Specific Scientific Field
This application falls under the field of Hematology .
Summary of the Application
Alantolactone has been found to have potential therapeutic effects on imatinib-resistant leukemia cells .
Methods of Application or Experimental Procedures
ALT treatment contributes to significant cell apoptosis in both imatinib-sensitive and -resistant leukemia cells, as indicated by the increase of caspases activation and poly (ADP-ribose) polymerase-1 (PARP-1) cleavage .
Results or Outcomes
Wei et al. have concluded that ALT treatment contributes to significant cell apoptosis in both imatinib-sensitive and -resistant leukemia cells .
Treatment of Triple-Negative Breast Cancer
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
Alantolactone has been shown to promote cell death and inhibit cell proliferation of triple-negative breast cancer cells .
Methods of Application or Experimental Procedures
The treatment with ALT induces ROS generation and subsequent ROS-dependent ER stress in triple-negative breast cancer cells .
Results or Outcomes
Yin et al. have shown that ALT promotes cell death and inhibits cell proliferation of triple-negative breast cancer cells by inducing ROS generation and subsequent ROS-dependent ER stress .
Treatment of Imatinib-Resistant Leukemia Cells
Specific Scientific Field
This application falls under the field of Hematology .
Summary of the Application
Alantolactone has been found to have potential therapeutic effects on imatinib-resistant leukemia cells .
Methods of Application or Experimental Procedures
ALT treatment contributes to significant cell apoptosis in both imatinib-sensitive and -resistant leukemia cells, as indicated by the increase of caspases activation and poly (ADP-ribose) polymerase-1 (PARP-1) cleavage .
Results or Outcomes
Wei et al. have concluded that ALT treatment contributes to significant cell apoptosis in both imatinib-sensitive and -resistant leukemia cells .
Treatment of Triple-Negative Breast Cancer
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
Alantolactone has been shown to promote cell death and inhibit cell proliferation of triple-negative breast cancer cells .
Methods of Application or Experimental Procedures
The treatment with ALT induces ROS generation and subsequent ROS-dependent ER stress in triple-negative breast cancer cells .
Results or Outcomes
Yin et al. have shown that ALT promotes cell death and inhibits cell proliferation of triple-negative breast cancer cells by inducing ROS generation and subsequent ROS-dependent ER stress .
Safety And Hazards
Future Directions
Alantolactone has therapeutic potential in the treatment of various diseases . It has indicated cytotoxic effects on various cancers, including liver cancer, colorectal cancer, and breast cancer . Emerging studies have reported several promising strategies to enhance the oral bioavailability of Alantolactone, such as combining Alantolactone with other herbs and using Alantolactone-entrapped nanostructured carriers .
properties
IUPAC Name |
(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYOCNNSUAQNS-AGNJHWRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877864 | |
Record name | ALANTOLACTONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alantolactone | |
CAS RN |
546-43-0, 1407-14-3 | |
Record name | (+)-Alantolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alantolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alantolactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ALANTOLACTONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Helenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [3aR-(3aα,5β,8aβ,9aα)]-3a,5,6,7,8,8a,9,9a-octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALANTOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7GSN5Q1M6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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